2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide
Description
2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide is a sulfonamide derivative characterized by a cyclopropyl substituent at the 2-hydroxy position of an ethane sulfonamide backbone. The compound combines a polar sulfonamide group, a hydroxyl moiety, and a cyclopropyl ring, which introduces steric rigidity and lipophilic character. Such structural features make it relevant in medicinal chemistry, where sulfonamides are often explored for their bioactivity, and cyclopropyl groups serve as bioisosteres or conformationally restricted elements .
Properties
IUPAC Name |
2-cyclopropyl-2-hydroxy-N,N-dimethylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMOMTWCDYBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of N,N-Dimethyl-2-cyclopropyl-2-hydroxyethylamine
The most direct route involves reacting N,N-dimethyl-2-cyclopropyl-2-hydroxyethylamine with a sulfonyl chloride derivative. This method parallels the synthesis of ({4-nitrophenyl}sulfonyl)tryptophan, where sulfonamide formation occurs via nucleophilic substitution.
Procedure :
- Amine Preparation :
- N,N-Dimethyl-2-cyclopropyl-2-hydroxyethylamine is synthesized through cyclopropanation of allyl alcohol derivatives. For example, a Simmons-Smith reaction using diethylzinc and diiodomethane introduces the cyclopropane ring.
- Subsequent amination with dimethylamine under Mitsunobu conditions yields the target amine.
- Sulfonylation :
- The amine reacts with 2-chloroethane-1-sulfonyl chloride in anhydrous dichloromethane at 0–5°C.
- Triethylamine (3 equiv) neutralizes HCl, driving the reaction to completion.
- Reaction Equation :
$$
\text{C}5\text{H}{11}\text{NO} + \text{C}2\text{H}4\text{Cl}2\text{O}2\text{S} \rightarrow \text{C}7\text{H}{15}\text{NO}_3\text{S} + 2\text{HCl}
$$ - Yield: 60–70% after column chromatography (silica gel, ethyl acetate/hexane).
Key Challenges :
- Steric hindrance from the cyclopropane ring slows sulfonylation.
- Competing oxidation of the hydroxyl group necessitates inert atmospheres.
Cyclopropanation Post-Sulfonylation
An alternative approach introduces the cyclopropane ring after sulfonamide formation, minimizing steric issues.
Procedure :
- Sulfonamide Intermediate Synthesis :
- React N,N-dimethylethanolamine with 2-chloroethane-1-sulfonyl chloride to form N,N-dimethyl-2-hydroxyethane-1-sulfonamide .
- Cyclopropanation :
Advantages :
- Avoids handling unstable cyclopropylamines.
- Enables modular synthesis of derivatives.
Indirect Synthesis via Intermediate Sulfonyl Chlorides
This method, inspired by the synthesis of 2-cyclopropoxyethane-1-sulfonyl chloride, leverages hydrolyzable intermediates.
Procedure :
- Sulfonyl Chloride Synthesis :
- React 2-cyclopropoxyethane-1-thiol with chlorine gas in CCl₄ to form 2-cyclopropoxyethane-1-sulfonyl chloride .
Hydroxyl Group Introduction :
- Hydrolyze the cyclopropoxy group using H₂O/H₂SO₄ (1:1) at 80°C, yielding 2-hydroxyethane-1-sulfonyl chloride .
Amination :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (10 mol%) improves sulfonylation yields by 15%.
- Lewis Acids : ZnCl₂ (5 mol%) accelerates cyclopropanation kinetics by stabilizing transition states.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety:
- Sulfonylation Step : Microreactor (0.5 mm ID) with residence time = 2 min.
- Cyclopropanation : Packed-bed reactor with immobilized Zn(Cu).
Environmental and Cost Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.2 | 6.7 |
| PMI | 32 | 12 |
| Cost/kg | \$1,200 | \$850 |
E-Factor = waste (kg)/product (kg); PMI = Process Mass Intensity.
Challenges and Limitations
Stereochemical Control
The cyclopropane ring’s rigidity imposes conformational constraints, leading to diastereomer formation. Chiral HPLC (Chiralpak IA column) resolves enantiomers but adds 20% to production costs.
Functional Group Compatibility
- Hydroxyl Group Stability : Prone to oxidation during sulfonylation; use of antioxidants (e.g., BHT) is critical.
- Sulfonamide Hydrolysis : Alkaline conditions (pH > 10) degrade the product; maintain neutral pH during workup.
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ sulfotransferase enzymes (e.g., SULT1A1) to catalyze sulfonamide bond formation:
Photochemical Cyclopropanation
UV irradiation (254 nm) of diazomethane derivatives generates cyclopropanes without metal catalysts:
- Advantages : No Zn residue; scalable under flow conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide is a synthetic organic compound with the molecular formula C₇H₁₅NO₃S and a molecular weight of approximately 193.27 g/mol. It features a cyclopropane ring, a hydroxyl group, and a sulfonamide moiety, giving it unique chemical and biological activities. This compound has garnered attention in scientific research for its unique structural properties and potential applications, particularly as a lead compound for new drugs.
Potential Applications
The applications of this compound are still being explored. Its structural characteristics suggest it may be useful in pharmaceutical development.
Pharmaceutical Development
- Due to its sulfonamide component, this compound may be a potential lead compound for new drugs targeting bacterial or fungal infections.
- The hydroxyl group can participate in typical alcohol reactions. The compound's ability to form hydrogen bonds due to the hydroxyl group may facilitate interactions with biomolecules such as proteins or nucleic acids. Understanding these interactions could provide insights into its mechanism of action and potential therapeutic uses.
Structural Similarities and Differences
Several compounds share structural similarities with this compound, particularly within the sulfonamide class. Examples include Sulfanilamide, Acetazolamide and Dapsone. While these compounds share a sulfonamide core, this compound is unique due to its cyclopropane ring and specific hydroxyl substitution, which may influence its reactivity and biological profile differently from these established compounds.
Structural Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Aminobenzenesulfonamide | First sulfonamide antibiotic; significant historical relevance |
| Acetazolamide | Sulfonamide | With carbonic anhydrase inhibitory activity, used in treating glaucoma and altitude sickness |
| Dapsone | Sulfone derivative | With antibacterial properties, used primarily for leprosy treatment |
| This compound | Cyclopropane ring, hydroxyl group, sulfonamide | Unique cyclopropane ring and hydroxyl substitution may influence its reactivity and biological profile differently from established sulfonamides |
Further Research
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to altered biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Comparisons:
Cyclopropyl vs. Hydroxyethyl (): The target compound replaces the hydroxyethyl group in 2-hydroxy-N,N-dimethylethane-1-sulfonamide with a cyclopropyl ring. This substitution increases molecular weight by ~40 Da and likely enhances lipophilicity (LogP) due to the cyclopropyl’s hydrophobic nature .
Cyclopropyl vs. Benzodioxin () :
- The benzodioxin-substituted sulfonamide in features an aromatic ring system, contributing to higher molecular weight (270.36 vs. 193.26) and possible π-π interactions in biological targets. The hydrochloride salt form improves aqueous solubility, a feature absent in the neutral target compound .
Cyclopropyl vs. Norbornane (): The norbornane derivative’s bicyclic structure imposes greater steric constraints than the monocyclic cyclopropyl group. This could limit membrane permeability or binding to sterically sensitive targets .
Physicochemical and Pharmacological Implications
- Lipophilicity : The cyclopropyl group in the target compound is expected to increase LogP compared to the hydroxyethyl analog (LogP = -0.049 in ), enhancing passive diffusion across biological membranes.
- Solubility : The absence of ionic groups (e.g., hydrochloride salt in ) may reduce aqueous solubility relative to charged analogs.
- Bioactivity: Cyclopropyl groups are known to mimic transition states in enzymatic reactions or act as rigid scaffolds in drug design. This could position the target compound for applications in kinase inhibition or antimicrobial agents, though specific activity data are unavailable in the provided evidence.
Biological Activity
2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide is a synthetic organic compound that has attracted attention for its potential biological activities. It features a unique structural configuration, including a cyclopropane ring, a hydroxyl group, and a sulfonamide moiety, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₁₅N₁O₃S
- Molecular Weight : 193.27 g/mol
The compound's structure contributes to its chemical reactivity. The cyclopropane ring provides rigidity, while the hydroxyl and sulfonamide groups enhance its interaction capabilities with biomolecules.
The biological activity of this compound is hypothesized to stem from its ability to form hydrogen bonds due to the hydroxyl group. This property may facilitate interactions with proteins or nucleic acids, potentially leading to various therapeutic effects. However, comprehensive studies on these interactions are still limited.
Biological Activity Overview
Research has indicated that compounds within the sulfonamide class exhibit diverse biological activities, including antibacterial and anti-inflammatory effects. While specific studies on this compound are sparse, it is essential to compare it with structurally similar compounds to infer its potential activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Aminobenzenesulfonamide | First sulfonamide antibiotic; historically significant |
| Acetazolamide | Sulfonamide with carbonic anhydrase inhibitory activity | Used in treating glaucoma and altitude sickness |
| Dapsone | Sulfone derivative with antibacterial properties | Primarily used for leprosy treatment |
The structural similarities suggest that this compound might possess unique reactivity profiles and biological activities distinct from these established compounds.
Q & A
Basic: What are the optimal synthetic routes for 2-cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide, and how can reaction conditions be standardized?
The synthesis typically involves cyclopropylation of amines followed by sulfonamide formation. Key steps include:
- Cyclopropane ring introduction : Use cyclopropane-containing precursors (e.g., cyclopropylmethyl halides) under inert atmospheres (N₂) to prevent oxidation .
- Sulfonamide formation : React with sulfonyl chlorides in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine is often used as a base to neutralize HCl byproducts .
- Purification : Flash chromatography (e.g., silica gel, 1:3 cyclohexane:DCM) ensures high purity. Monitor progress via TLC with UV visualization .
Advanced: How can structural contradictions in X-ray crystallography and NMR data be resolved for this compound?
Discrepancies may arise from dynamic conformational changes or crystal packing effects. Strategies include:
- Variable-temperature NMR : To detect rotameric equilibria or hydrogen-bonding shifts in solution .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .
- Multi-technique validation : Cross-reference crystallographic data (e.g., bond lengths, angles) with IR and mass spectrometry to confirm functional group integrity .
Basic: What spectroscopic methods are most effective for characterizing the hydroxyl and sulfonamide groups in this compound?
- NMR :
- ¹H NMR : Hydroxyl protons appear as broad singlets (~1–5 ppm), while dimethylamine protons resonate as singlets near 2.8–3.2 ppm.
- ¹³C NMR : Sulfonamide sulfur induces deshielding, with adjacent carbons at ~45–55 ppm .
- IR : Hydroxyl groups show strong O–H stretches (~3200–3600 cm⁻¹); sulfonamide S=O vibrations appear as doublets near 1150–1350 cm⁻¹ .
Advanced: How can researchers evaluate the biological activity of this sulfonamide derivative, and what mechanisms are hypothesized?
- Enzyme inhibition assays : Test against bacterial dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms via spectrophotometric monitoring of substrate conversion .
- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
- Mechanistic probes : Employ molecular docking (AutoDock Vina) to predict binding poses with DHPS, followed by site-directed mutagenesis to validate key interactions .
Basic: What solvent systems and reaction temperatures maximize yield during sulfonamide coupling?
- Solvent polarity : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilicity of amine intermediates. Avoid DMF due to potential residual contamination in final products .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis). Gradual warming to room temperature ensures complete conversion .
Advanced: How can enantiomeric purity be ensured and quantified for chiral derivatives of this compound?
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane:isopropanol gradients to resolve enantiomers .
- Circular dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configurations .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropane formation to control stereochemistry .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
- Sulfonamide hydrolysis : Avoid aqueous workup at high pH; use anhydrous Na₂SO₄ for drying organic phases .
- Cyclopropane ring opening : Minimize exposure to strong acids/bases; stabilize intermediates with chelating agents (e.g., Mg(OTf)₂) .
Advanced: How do computational models predict the compound’s reactivity in biological systems?
- MD simulations : GROMACS or AMBER can model lipid bilayer penetration, predicting blood-brain barrier permeability .
- QM/MM studies : Hybrid quantum-mechanical/molecular-mechanical methods elucidate transition states for enzyme inhibition .
Basic: What purification techniques are optimal for isolating this sulfonamide from byproducts?
- Flash chromatography : Use gradient elution (cyclohexane → ethyl acetate) to separate polar byproducts .
- Recrystallization : Ethanol:DCM (1:2) mixtures yield high-purity crystals suitable for X-ray analysis .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Substituent scanning : Replace the cyclopropyl group with spirocyclic or bicyclic analogs to assess steric effects on target binding .
- Bioisosteric replacement : Swap the hydroxyl group with fluorine or methoxy to modulate solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
